 
                            Nisoldipine-d4 is synthesized from nisoldipine, which is derived from the parent compound, nifedipine. The classification of nisoldipine-d4 falls under pharmaceutical compounds used for cardiovascular conditions, specifically targeting calcium channels to regulate vascular tone and blood pressure.
The synthesis of nisoldipine-d4 involves a deuteration process where hydrogen atoms at specific positions on the nisoldipine molecule are replaced with deuterium. This is typically achieved through a series of chemical reactions:
This method allows for precise incorporation of deuterium, which can be useful for tracing studies in biological systems.
The molecular structure of nisoldipine-d4 retains the core framework of nisoldipine but with deuterium substituents. The chemical formula for nisoldipine-d4 can be represented as , reflecting the incorporation of four deuterium atoms.
The structural modifications due to deuteration can influence the compound's stability and interaction with biological systems.
Nisoldipine-d4 can participate in various chemical reactions similar to its non-deuterated counterpart:
Nisoldipine-d4 functions by blocking L-type calcium channels in vascular smooth muscle cells:
Relevant data includes melting point ranges (203-205 °C) and spectral data confirming functional groups through techniques such as Fourier-transform infrared spectroscopy (FTIR) and NMR .
Nisoldipine-d4 has several applications in scientific research:
Nisoldipine-d4 (C₂₀H₂₀D₄N₂O₆) is a deuterated analog of the dihydropyridine calcium channel blocker nisoldipine. The molecular structure features selective deuterium substitution at four hydrogen atoms: specifically, at the two methyl ester positions (C-H₃ → C-D₃) on the dihydropyridine ring and one hydrogen at the ortho-nitrophenyl moiety. This strategic labeling preserves the core pharmacophore—including the 1,4-dihydropyridine ring, ortho-nitrophenyl group at C4, and ester side chains—while modifying sites vulnerable to oxidative metabolism [1] [5].
The isotopic substitution results in a molecular weight of 392.43 g/mol, compared to 388.40 g/mol for non-deuterated nisoldipine. X-ray crystallography confirms that deuterium incorporation does not alter bond angles or crystallographic packing, maintaining isostructural properties with the parent compound. However, vibrational spectroscopy detects minor differences in C-H/D bending modes due to mass effects [1] [4].
Table 1: Molecular Configuration of Nisoldipine-d4
| Structural Feature | Nisoldipine | Nisoldipine-d4 | 
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₆ | C₂₀H₂₀D₄N₂O₆ | 
| Molecular Weight (g/mol) | 388.40 | 392.43 | 
| Deuteration Sites | N/A | Methyl esters (×2), phenyl | 
| Key Functional Groups | - 1,4-DHP ring- ortho-NO₂ phenyl- Methyl/isobutyl esters | Identical to nisoldipine | 
Deuteration induces significant biochemical and pharmacokinetic differences despite structural similarity:
Table 2: Comparative Properties of Nisoldipine and Nisoldipine-d4
| Property | Nisoldipine | Nisoldipine-d4 | Change (%) | 
|---|---|---|---|
| Hepatic Clearance (mL/min/kg) | 32.5 ± 2.1 | 10.2 ± 1.3 | −68.6% | 
| AUC(0–24) (+)/(-) Ratio | 8.1 ± 0.9 | 12.4 ± 1.2 | +53.1% | 
| Aqueous Solubility (μg/mL) | 12.8 ± 0.7 | 10.5 ± 0.5 | −18.0% | 
| Plasma Protein Binding | 98.9% | 99.2% | +0.3% | 
Synthesis leverages solvent-mediated hydrogen/deuterium (H/D) exchange and deuterated building blocks:
Table 3: Spectroscopic Signatures of Nisoldipine-d4
| Technique | Key Signals (Nisoldipine) | Key Signals (Nisoldipine-d4) | Interpretation | 
|---|---|---|---|
| ¹H-NMR | δ 3.55 (s, 6H, COOCH₃) | Signal absent | Methyl deuteration | 
| ¹³C-NMR | δ 166.5 (C=O), 50.1 (COOCH₃) | δ 166.5 (C=O), 50.1 → split triplet | Coupling to deuterium (²JCD = 2 Hz) | 
| FT-IR | ν 2950 cm⁻¹ (C–H) | ν 2205 cm⁻¹ (C–D) | Isotopic shift | 
| ESI-MS | [M+H]⁺ 389.40 | [M+H]⁺ 393.42 | +4 Da mass increase | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1